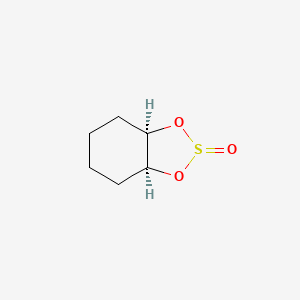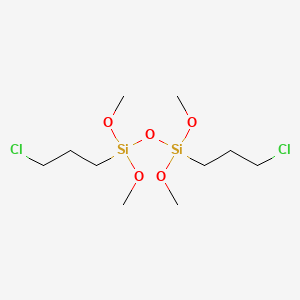![molecular formula C22H22 B579490 [(2R)-1,1-diphenylbutan-2-yl]benzene CAS No. 16557-52-1](/img/structure/B579490.png)
[(2R)-1,1-diphenylbutan-2-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-1,1-diphenylbutan-2-yl]benzene is an organic compound characterized by its unique structure, which includes a benzene ring attached to a butane chain with two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1,1-diphenylbutan-2-yl]benzene typically involves the reaction of benzene with a suitable butane derivative under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a butane derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-1,1-diphenylbutan-2-yl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂) with a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Reduced hydrocarbons.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
[(2R)-1,1-diphenylbutan-2-yl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2R)-1,1-diphenylbutan-2-yl]benzene involves its interaction with molecular targets through various pathways. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The specific pathways and targets depend on the nature of the substituents and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene: The simplest aromatic compound with a single benzene ring.
Toluene: Benzene with a methyl group attached.
Diphenylmethane: Benzene with two phenyl groups attached to a single carbon.
Uniqueness
[(2R)-1,1-diphenylbutan-2-yl]benzene is unique due to its specific structural arrangement, which includes a butane chain with two phenyl groups attached. This structure imparts distinct chemical properties and reactivity compared to simpler aromatic compounds like benzene and toluene.
Propriétés
Numéro CAS |
16557-52-1 |
|---|---|
Formule moléculaire |
C22H22 |
Poids moléculaire |
286.418 |
Nom IUPAC |
[(2R)-1,1-diphenylbutan-2-yl]benzene |
InChI |
InChI=1S/C22H22/c1-2-21(18-12-6-3-7-13-18)22(19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21-22H,2H2,1H3/t21-/m0/s1 |
Clé InChI |
XOQKVDSJNTUZHD-NRFANRHFSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
(R)-1,1,2-Triphenylbutane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B579410.png)

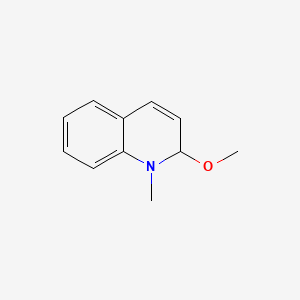
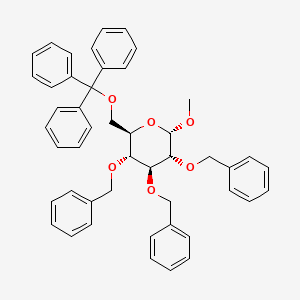
![methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-(hydroxymethyl)-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate](/img/structure/B579420.png)

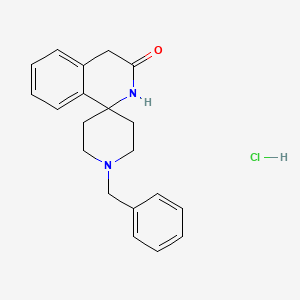

![(3S,6S,11S,12S,15S,16S,21S)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene](/img/structure/B579426.png)
